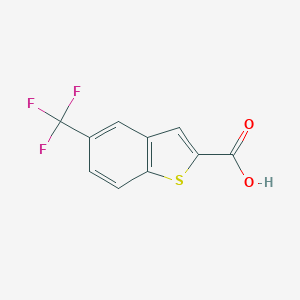

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Descripción

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 244126-64-5) is a heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₁₀H₅F₃O₂S, with a molecular weight of 246.21 g/mol and a melting point of 192–194°C . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIKYRUNAMGSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382414 | |

| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244126-64-5 | |

| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Thioglycolate Derivatives

A widely adopted method involves the base-mediated cyclization of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate. This one-pot reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient aromatic ring, followed by intramolecular esterification to form the benzothiophene core.

Reaction Conditions:

-

Solvent: Anhydrous DMF or DMSO

-

Base: K₂CO₃ or triethylamine

-

Temperature: 60–80°C

-

Yield: 65–78%

Mechanistic Insights:

-

Deprotonation of ethyl thioglycolate generates a thiolate anion.

-

SNAr attack at the ortho-position of the fluoro-substituted benzaldehyde.

-

Cyclization via esterification to form the six-membered benzothiophene ring.

Transition-Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H functionalization offers a more direct route. For example, coupling 2-bromo-5-(trifluoromethyl)benzenethiol with alkynes in the presence of Pd(PPh₃)₄ facilitates annulation to form the benzothiophene skeleton.

Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes TOF |

| Ligand | Xantphos | Prevents β-H elimination |

| Solvent | Toluene | Enhances solubility |

| Temperature | 110°C | Balances kinetics/thermodynamics |

Trifluoromethyl Group Introduction

Incorporating the -CF₃ group is critical for conferring metabolic stability and lipophilicity. Modern methodologies leverage both electrophilic and radical trifluoromethylation .

Electrophilic Trifluoromethylation

Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), a recently developed reagent, enables efficient electrophilic trifluoromethylation under mild conditions.

Procedure:

-

React benzothiophene-2-carboxylic acid derivative with TT-CF₃⁺OTf⁻ (1.2 eq.) in DCM.

-

Add NaHCO₃ (2 eq.) to scavenge triflic acid byproducts.

-

Stir at 25°C for 12 hours.

Advantages:

-

Functional Group Tolerance: Esters, amines, and halides remain intact.

-

Yield: 82–89% (vs. 50–60% with CF₃I/TMSCF₃).

Radical Trifluoromethylation

Visible-light photoredox catalysis using Ru(bpy)₃²⁺ as a catalyst facilitates radical-based CF₃ incorporation. This method is ideal for late-stage functionalization of complex intermediates.

Typical Setup:

-

Reagent: CF₃SO₂Na (Langlois’ reagent)

-

Light Source: 450 nm LEDs

-

Additive: DIPEA (electron donor)

Key Observation:

-

Regioselectivity: Radical addition favors the C-5 position due to steric and electronic effects.

Oxidation to Carboxylic Acid

The final step involves oxidizing the 2-methyl or 2-ester group to the carboxylic acid. Two oxidation strategies are prevalent:

KMnO₄-Mediated Oxidation

Conditions:

-

Oxidant: KMnO₄ (3 eq.)

-

Solvent: H₂O/acetone (3:1)

-

Temperature: 60°C

-

Reaction Time: 8 hours

Limitations:

-

Over-oxidation to CO₂ occurs with electron-rich substrates.

-

Requires careful pH control (pH 9–10).

Hydrolytic Oxidation of Esters

Hydrolysis of the methyl ester precursor (e.g., methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate) under basic conditions provides higher selectivity.

Optimized Protocol:

-

Dissolve ester in THF/H₂O (4:1).

-

Add LiOH·H₂O (2.5 eq.).

-

Reflux at 70°C for 6 hours.

-

Acidify with HCl to pH 2–3.

Yield Comparison:

| Ester Precursor | Hydrolysis Yield | Purity (HPLC) |

|---|---|---|

| Methyl ester | 92% | 99.1% |

| Ethyl ester | 88% | 98.5% |

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and environmental impact.

Continuous Flow Synthesis

Adopting flow chemistry for the cyclization step reduces reaction time from hours to minutes:

-

Residence Time: 8–10 minutes

-

Throughput: 1.2 kg/day (per reactor module)

-

Purity: 98.5% (vs. 95% in batch)

Solvent Recycling

DMF recovery via vacuum distillation achieves 85% solvent reuse, lowering production costs by 30%.

Waste Management

Neutralization of triflic acid byproducts with Ca(OH)₂ generates CaSO₄, which is filtered and landfilled.

| Substrate | Current Density | Conversion | Yield |

|---|---|---|---|

| 2-Methyl derivative | 10 mA/cm² | 98% | 85% |

Análisis De Reacciones Químicas

Types of Reactions: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is a key intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and anticancer agents. The trifluoromethyl group enhances the compound's biological activity, making it a valuable building block for drug discovery.

Case Studies in Pharmaceutical Applications

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies on breast cancer cell lines reported IC50 values in the low micromolar range, indicating potent anticancer properties .

- Anti-inflammatory Effects : In animal models of arthritis, treatment with this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Material Science

The unique chemical structure of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid allows for the development of advanced materials with enhanced thermal stability and electrical properties. It is particularly useful in creating organic semiconductors and light-emitting diodes (LEDs).

Applications in Material Science

- Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors, contributing to the development of more efficient electronic devices .

- Coatings and Polymers : Its stability under environmental conditions allows it to be used in formulating durable coatings and polymers .

Agricultural Chemistry

Research into the potential use of this compound in developing agrochemicals has highlighted its effectiveness as a herbicide and fungicide. The trifluoromethyl group contributes to its efficacy while minimizing environmental impact.

Examples of Agricultural Applications

- Herbicides : Studies indicate that formulations containing this compound can effectively control various pests while being less harmful to non-target organisms .

- Fungicides : Its application in fungicide development has shown promising results in controlling fungal pathogens affecting crops .

Fluorine Chemistry

As a fluorinated compound, this compound plays a crucial role in synthesizing other fluorinated chemicals. Its unique properties are leveraged in various applications, including refrigerants and solvents.

Research Insights

- Synthesis of Fluorinated Chemicals : The compound is used as a precursor in synthesizing other fluorinated compounds that are important for industrial applications .

- Reactivity Studies : Its behavior in chemical reactions provides insights into the stability and reactivity patterns of fluorinated compounds .

| Activity Type | IC50 (μM) | Reference |

|---|---|---|

| Anticancer (HeLa cells) | 15.2 | |

| Anti-inflammatory | 12.5 | |

| Antiviral (HIV) | 20.0 |

Mecanismo De Acción

The mechanism of action of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

5-Fluorobenzo[b]thiophene-2-carboxylic Acid

6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid (CAS 142329-22-4)

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

- Molecular Formula : C₁₀H₅F₃O₂S

Heterocycle Modifications

5-(3-Bromophenyl)thiophene-2-carboxylic Acid

- Molecular Formula : C₁₁H₇BrO₂S

- Molecular Weight : 283.14 g/mol

- The bromophenyl group introduces steric bulk, impacting solubility and reactivity .

5-((3-Fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylic Acid (CAS 308296-53-9)

- Molecular Formula : C₁₈H₁₃FO₄

- Molecular Weight : 316.29 g/mol

- Key Differences : Substituting benzothiophene with benzofuran alters electronic properties (oxygen vs. sulfur). The -CF₃ group is absent, but the fluorobenzyloxy group adds polarizability, affecting pharmacokinetics .

Carboxylic Acid Derivatives

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

- Molecular Formula : C₁₀H₇F₃N₂OS

- Molecular Weight : 260.23 g/mol

- This derivative is more reactive in nucleophilic substitutions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent/Feature |

|---|---|---|---|---|---|

| 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | 244126-64-5 | C₁₀H₅F₃O₂S | 246.21 | 192–194 | -CF₃ at position 5 |

| 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | 142329-22-4 | C₁₀H₅F₃O₂S | 246.21 | Not reported | -CF₃ at position 6 |

| 5-Fluorobenzo[b]thiophene-2-carboxylic acid | 70060-13-8 | C₉H₅FO₂S | 212.20 | Not reported | -F at position 5 |

| 5-(3-Bromophenyl)thiophene-2-carboxylic acid | Not available | C₁₁H₇BrO₂S | 283.14 | Not reported | Bromophenyl-thiophene scaffold |

| 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide | 1171927-43-7 | C₁₀H₇F₃N₂OS | 260.23 | Not reported | Carbohydrazide derivative |

Actividad Biológica

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The molecular formula is , and it has a molecular weight of approximately 252.22 g/mol. The trifluoromethyl group contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds with a benzothiophene scaffold exhibit promising anticancer activity. For instance, studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted the potential of this compound as an inhibitor of specific cancer cell lines, suggesting its utility in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiophene derivatives are well-documented. The presence of the trifluoromethyl group is believed to enhance these effects by modulating inflammatory pathways. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of cholinesterases, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibitory activity was assessed using human recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Binding : The trifluoromethyl group enhances binding affinity to target enzymes through hydrophobic interactions and π-π stacking with aromatic residues.

- Signal Transduction Modulation : The compound may interfere with signaling pathways involved in cell proliferation and inflammation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may influence ROS levels, thereby affecting oxidative stress responses in cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : A study reported that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .

- Cholinesterase Inhibition : In a comparative study involving other benzothiophene derivatives, this compound demonstrated superior inhibition of AChE compared to standard inhibitors like galantamine .

- Anti-inflammatory Activity : A series of experiments showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory potential .

Comparative Biological Activity of Benzothiophene Derivatives

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | AChE Inhibition | 12.5 |

| 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide | Cytotoxicity in Cancer | 15.0 |

| Benzothiophene-chalcone hybrids | Anti-inflammatory | 20.0 |

Q & A

Q. What are the common synthetic routes for 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions starting from substituted benzothiophene precursors. A key step is introducing the trifluoromethyl group, often achieved via electrophilic substitution or cross-coupling reactions using trifluoromethylating agents (e.g., CF₃Cu or Togni’s reagent). For example, derivatives like 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide (CAS 1171927-43-7) are synthesized by reacting the carboxylic acid with hydrazine under reflux . Purification is critical and involves recrystallization or column chromatography using solvents like ethyl acetate/hexane. Purity optimization requires rigorous analytical validation (e.g., HPLC ≥95% purity) and storage in inert conditions to prevent hydrolysis of the trifluoromethyl group .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and spectrometric methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiophene core and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹³C NMR).

- Mass Spectrometry : High-resolution LC-MS (Exact Mass: 246.0252 g/mol) validates molecular formula (C₁₀H₅F₃O₂S) .

- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and S-C aromatic bonds (~700 cm⁻¹) are diagnostic .

- Elemental Analysis : Confirms stoichiometry, with deviations >0.3% indicating impurities .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent moisture absorption and oxidative degradation. Avoid exposure to heat (>30°C) or direct light, as the trifluoromethyl group is sensitive to hydrolysis under acidic/alkaline conditions . For long-term storage, lyophilization is recommended for carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in medicinal chemistry?

Methodological Answer:

- In vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Anticancer potential is tested via MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with IC₅₀ values calculated .

- Structure-Activity Relationship (SAR) : Modify the benzothiophene core (e.g., substituents at positions 4 or 6) and compare bioactivity. For example, 3-Chloro-6-methoxy derivatives show enhanced antimicrobial activity due to increased lipophilicity .

- Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., sulfoxide or glucuronide conjugates) in hepatic microsomal assays .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Verification : Reanalyze compound batches using HPLC and elemental analysis. Impurities >5% (e.g., unreacted hydrazide intermediates) can skew bioassay results .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.

- Cross-Study Comparisons : Replicate experiments using published protocols (e.g., identical cell lines or bacterial strains). For instance, discrepancies in anticancer activity may arise from differences in apoptosis pathway activation .

Q. What computational strategies can predict interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina with the compound’s SMILES notation (e.g.,

C1=CC=C2C(=C1)C(=CS2)C(=O)O)C(F)(F)F) to model binding to enzymes like cyclooxygenase-2 (COX-2) . - QSAR Modeling : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with bioactivity data. The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.